molecular formula C11H12N2O2 B3144743 Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-17-7

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3144743
CAS No.: 55899-17-7
M. Wt: 204.22 g/mol
InChI Key: UWJQYTAMOWJIMY-UHFFFAOYSA-N
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Description

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-17-7) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . It belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused bicyclic structure combining pyrazole and pyridine rings. The compound features a methyl substituent at the 4-position and an ethyl ester group at the 3-position, making it a versatile intermediate in medicinal chemistry and drug discovery. It is frequently utilized as a building block for synthesizing biologically active molecules, particularly in oncology and antiviral research .

Properties

IUPAC Name

ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-6-4-5-8(2)10(9)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJQYTAMOWJIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225219
Record name Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID001225219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-17-7
Record name Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55899-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure enables the creation of derivatives with tailored properties for specific applications in organic synthesis.

Biology

Research indicates that this compound may act as an enzyme inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2). Inhibition of CDK2 is crucial for regulating cell cycle progression, making it a potential candidate for cancer therapeutics.

Additionally, preliminary studies suggest its involvement in anti-inflammatory and analgesic pathways, indicating broader biological relevance.

Medicine

In medicinal chemistry, this compound has shown promise in:

  • Anticancer Activity: The compound's ability to inhibit specific kinases involved in cancer cell proliferation positions it as a candidate for cancer treatment .
  • Anti-inflammatory Properties: It modulates pathways related to inflammation, suggesting potential therapeutic use in inflammatory diseases.
  • Antimicrobial Activity: Initial findings indicate that it may possess antimicrobial properties, warranting further pharmacological exploration.

Industrial Applications

In material science, this compound is noted for its photophysical properties , making it suitable for developing new materials with specific optical characteristics. This includes applications in organic electronics and photonics.

Case Studies

Several studies have been conducted to explore the efficacy of this compound in various applications:

  • Cancer Research: A study demonstrated that derivatives of this compound effectively inhibited CDK2 activity in vitro, leading to reduced proliferation rates in cancer cell lines.
  • Anti-inflammatory Studies: Research highlighted its ability to modulate inflammatory cytokines in animal models of arthritis, suggesting a pathway for therapeutic development.

Mechanism of Action

The mechanism of action of ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyridine Derivatives

The structural and functional properties of ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate can be contextualized by comparing it with analogs differing in substituent positions, ester groups, or halogenation. Below is a detailed analysis:

Substituent Position and Type
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
This compound 4-methyl, 3-ethyl ester C₁₁H₁₂N₂O₂ 204.23 55899-17-7 Anticancer/antiviral intermediate
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate 5-methyl, 3-ethyl ester C₁₁H₁₂N₂O₂ 204.23 51135-70-7 Structural analog with altered bioactivity
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate 6-bromo, 3-ethyl ester C₁₀H₉BrN₂O₂ 269.09 55899-30-4 Halogenated derivative for coupling reactions
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate 5-hydroxymethyl, 3-ethyl ester C₁₀H₁₂N₂O₃ 220.22 1260770-97-5 Enhanced solubility for aqueous reactions

Key Observations :

  • Halogenation: Bromine at the 6-position (CAS 55899-30-4) enables cross-coupling reactions (e.g., Suzuki or Sonogashira) for further functionalization .
  • Polar Substituents : Hydroxymethyl groups (CAS 1260770-97-5) improve aqueous solubility, critical for pharmacokinetic optimization .
Ester Group Modifications
Compound Name Ester Group Molecular Formula Key Synthetic Applications References
This compound Ethyl C₁₁H₁₂N₂O₂ Stable intermediate for alkylation
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate Methyl C₉H₇BrN₂O₂ Faster hydrolysis to carboxylic acids
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid Carboxylic acid C₇H₅BrN₂O₂ Direct precursor for amide coupling

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 55899-17-7) exhibit greater stability under basic conditions compared to methyl esters, which hydrolyze more readily to carboxylic acids .
  • Carboxylic Acid Derivatives : Acidic derivatives (e.g., CAS 143803-93-4) are pivotal in synthesizing amides or metal-organic frameworks .

Research Findings and Data Tables

Physicochemical Properties
Compound Name LogP Solubility (mg/mL) Melting Point (°C) References
This compound 1.9 0.5 (DMSO) 120–122
Ethyl 5-chloro-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate 2.3 0.3 (DMSO) 135–137
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid 1.2 10 (Water) >250 (decomposes)

Biological Activity

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 55899-17-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a unique pyrazolo-pyridine structure with the molecular formula C11H12N2O2C_{11}H_{12}N_2O_2 and a molecular weight of 204.23 g/mol. The presence of a carboxylate ester functional group enhances its reactivity and biological potential.

The compound operates primarily through enzyme inhibition, specifically targeting cyclin-dependent kinase 2 (CDK2) and potentially other kinases involved in cell cycle regulation. By binding to the active sites of these enzymes, this compound can suppress cellular proliferation and induce apoptosis in cancer cells.

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound exhibits significant anti-inflammatory and analgesic properties. Studies suggest that it modulates pathways involved in pain and inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Properties

Preliminary investigations have shown that this compound may possess antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with microbial targets, although further studies are needed to fully elucidate these effects.

Anticancer Potential

The compound has been explored for its anticancer properties due to its ability to inhibit key enzymes involved in tumor growth. In vitro studies have demonstrated that it can effectively reduce the viability of cancer cell lines by inducing cell cycle arrest and apoptosis .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

Compound NameMolecular FormulaBiological Activity
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylateC₁₁H₁₂N₂O₂Antimicrobial properties
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylateC₁₁H₁₂N₂O₂Potential anti-inflammatory effects
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylateC₁₁H₁₂N₂O₂Under investigation for various activities

The position of the methyl group on the pyrazole ring significantly influences the reactivity and biological profile compared to these related compounds. This specificity may lead to distinct pharmacological effects that warrant further investigation.

Study on HIV-1 Reverse Transcriptase Inhibition

A recent study focused on the inhibition of HIV-1 reverse transcriptase (RT) using this compound as a lead compound. The findings indicated that modifications at the 4-position significantly enhanced inhibitory activity against both wild-type and drug-resistant strains of RT. The IC50 values for several derivatives were reported to be below 100 µM, highlighting the compound's potential in antiviral therapy .

In Vivo Analyses

In vivo studies have also been conducted to assess the anti-inflammatory effects of this compound in animal models. Results demonstrated a marked reduction in inflammatory markers and pain response in treated subjects compared to controls, supporting its therapeutic potential in managing inflammatory diseases .

Q & A

Q. Table 1: Substituent Effects on Regioselectivity

3-Substituent4-Substituted : 6-Substituted RatioDominant Factor
-NO₂85:15Electronic
-CH₃60:40Steric
-OCH₃70:30Hydrogen bonding

What spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the ethyl ester group appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) in ¹H NMR .
  • Photoluminescence Spectroscopy : Used to assess luminescent properties in materials science applications (e.g., emission wavelengths ~450 nm) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolves steric interactions and hydrogen-bonding networks. For example, intramolecular C–H⋯O interactions in derivatives stabilize crystal packing .
  • HPLC-MS : Quantifies purity and detects side products in complex synthetic pathways .

What biological targets and therapeutic potentials have been identified for pyrazolo[1,5-a]pyridine derivatives?

Basic Findings
Derivatives exhibit kinase inhibition (e.g., JAK2, EGFR) and G-protein-coupled receptor (GPCR) modulation , making them candidates for anticancer and anti-inflammatory agents . Preliminary assays show IC₅₀ values in the micromolar range for kinase targets.

Q. Advanced Mechanistic Studies

  • Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., -CN) at position 6 enhances kinase affinity by 3–5-fold .
  • In Silico Docking : Molecular modeling predicts hydrogen bonding between the carboxylate group and ATP-binding pockets of kinases .

How can researchers resolve contradictions in regioselectivity or biological activity data across studies?

Q. Methodological Approaches

  • Reaction Optimization : Adjust solvent polarity (e.g., THF vs. DMF) to control cycloaddition pathways .
  • Dose-Response Assays : Repeat biological assays with standardized cell lines (e.g., HepG2 for cytotoxicity) to validate IC₅₀ discrepancies .
  • Computational Validation : Use density functional theory (DFT) to model substituent effects on transition states .

What strategies enable functionalization of the pyrazolo[1,5-a]pyridine core for tailored applications?

Q. Advanced Functionalization

  • Position 7 Modification : Nitration with HNO₃/H₂SO₄ introduces nitro groups for further reduction to amines, enabling conjugation with biomolecules .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions at position 3 (e.g., aryl boronic acids) diversify electronic properties .

How do steric and electronic factors influence the compound’s reactivity in multicomponent reactions?

Case Study: Isoxazole Hybrids
Incorporating isoxazole moieties at position 3 improves antitumor activity by enhancing π-π stacking with DNA. Steric hindrance from the phenyl group at position 2, however, reduces solubility, necessitating PEGylation for in vivo studies .

What computational tools are recommended for predicting physicochemical properties?

  • LogP Prediction : Use ChemAxon or Molinspiration to estimate lipophilicity for drug-likeness assessments.
  • ADMET Profiling : SwissADME predicts absorption and toxicity, critical for prioritizing derivatives .

How can researchers validate synthetic intermediates when spectral data are ambiguous?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
  • Single-Crystal Analysis : Confirms regiochemistry of ambiguous cycloadducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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